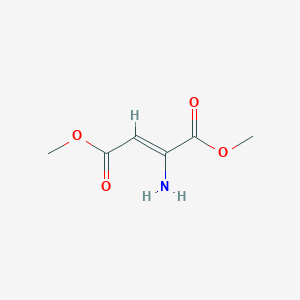

Dimethyl 2-aminofumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7542-94-1 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

dimethyl (Z)-2-aminobut-2-enedioate |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3/b4-3- |

InChI Key |

OIYDMGCIAJUICI-ARJAWSKDSA-N |

Isomeric SMILES |

COC(=O)/C=C(/C(=O)OC)\N |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)N |

Origin of Product |

United States |

The Strategic Role of Aminofumarates As Versatile Synthetic Intermediates

Aminofumarates, as a class of compounds, are characterized by the presence of both an amine and two ester functionalities attached to a carbon-carbon double bond. This unique arrangement of functional groups makes them highly valuable intermediates in organic synthesis. The electron-withdrawing nature of the two ester groups polarizes the double bond, making it susceptible to nucleophilic attack, while the enamine-like character provides a nucleophilic center. This dual reactivity allows aminofumarates to participate in a wide array of chemical transformations, serving as precursors to a diverse range of molecular scaffolds.

Their strategic importance lies in their ability to act as linchpins in the construction of complex molecules, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. The inherent functionality of aminofumarates allows for the introduction of multiple points of diversity in a single synthetic step, a key advantage in the development of compound libraries for drug discovery.

Evolution of Dimethyl 2 Aminofumarate Research in Chemical Sciences

The investigation into the synthetic utility of Dimethyl 2-aminofumarate has evolved significantly over the decades. Early research focused on the fundamental reactivity and preparation of this compound. A notable early preparation was described by Huisgen, providing a foundation for its broader application. acs.org

Initial studies explored its reactions with various nucleophiles, establishing its role as a Michael acceptor. Over time, the focus shifted towards its application in the synthesis of more complex heterocyclic systems. A key development was the reaction of this compound with 2-aminobenzazoles, which provided a convenient route to 4-oxopyrimido[2,1-b]benzazole-2-carboxylates. bldpharm.comresearchgate.net This reaction was significant as it offered a complementary method to the use of dimethyl acetylenedicarboxylate (B1228247) (DMAD), yielding isomeric products. bldpharm.comresearchgate.net

More recent research has expanded the scope of this compound's applications to include its use in multicomponent reactions, further highlighting its versatility as a building block for generating molecular diversity. The continued exploration of its reactivity is a testament to its enduring importance in the field of chemical sciences.

Foundational Contributions of Dimethyl 2 Aminofumarate As a Key Building Block

Direct Synthesis Approaches to this compound

Direct synthesis methods for this compound are actively being explored to streamline production and improve efficiency. While detailed research on single-step direct synthesis from basic starting materials is less common in the provided literature, the concept underpins the development of more complex strategies. The direct synthesis of related compounds, such as dimethyl ether from syngas, highlights the chemical industry's focus on creating efficient, one-pot processes. mdpi.comrsc.orguniovi.es This approach often involves bifunctional catalysts that can facilitate multiple reaction steps in a single reactor, thereby reducing costs and improving conversion rates. mdpi.comuniovi.es

Precursor-Based Routes for this compound Elaboration

A more extensively documented approach involves the use of specific precursors that undergo chemical transformation to yield this compound. These methods offer a high degree of control over the reaction and product stereochemistry.

Condensation Reactions Involving Dimethyl But-2-ynedioate (Dimethyl Acetylenedicarboxylate)

A prominent precursor for the synthesis of this compound is dimethyl but-2-ynedioate, commonly known as dimethyl acetylenedicarboxylate (DMAD). wikipedia.org This highly electrophilic compound readily reacts with various nucleophiles, including amines, to form addition products. acs.orgorganic-chemistry.org The reaction of DMAD with amines is a well-established method for preparing enamines, which are structural analogs of this compound. acs.org

The stereospecificity of amine additions to acetylenic esters like DMAD is a critical aspect of these syntheses. acs.org The reaction can proceed through a nucleophilic addition mechanism, where the amine attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a zwitterionic intermediate. This intermediate can then be protonated to yield the final enamine product. The geometry of the resulting alkene (E or Z isomer) is influenced by the nature of the amine and the reaction conditions.

Several studies have utilized DMAD in condensation reactions to produce a variety of heterocyclic structures, where a derivative of this compound is formed in situ. researchgate.netd-nb.info For instance, the reaction of 2-(1-substituted ethylidene)hydrazinecarbothioamides with DMAD in refluxing ethanol (B145695) leads to the formation of complex heterocyclic systems, demonstrating the versatility of DMAD as a building block. researchgate.net

Table 1: Examples of Condensation Reactions with Dimethyl Acetylenedicarboxylate (DMAD)

| Reactant(s) | Product Type | Reference |

| Amines | Enamines | acs.org |

| 2-(1-Substituted ethylidene)hydrazinecarbothioamides | Thiazol-4-ones and aminofumarate derivatives | researchgate.net |

| 1-Aroyl-3,4-dihydroisoquinolines and CH acids | C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines | d-nb.info |

| Pyridine and Aldehydes | 2-Benzoylfumarates | organic-chemistry.org |

Mechanistic Pathways of Aminosilylation and Subsequent Cleavage

Another sophisticated precursor-based route involves the aminosilylation of dimethyl acetylenedicarboxylate. researchgate.net This method utilizes silylamines, such as N-trimethylsilylalkylamines (Me3SiNHR) and bis(trimethylsilyl)amine, which add to the alkyne. researchgate.net The nucleophilic addition occurs via the cleavage of the silicon-nitrogen bond, resulting in the formation of dimethyl 2-alkyl-(or trimethylsilyl-)amino-3-trimethylsilyl fumarates. researchgate.net

A key advantage of this method is the subsequent facile cleavage of the silyl (B83357) group. The resulting silylated fumarate (B1241708) can be treated with methanol (B129727) to yield dimethyl 2-(alkyl)aminofumarates. researchgate.net This two-step process provides a controlled pathway to the desired aminofumarate. It is noteworthy that the reactivity of the silylamine is dependent on the degree of silylation; for example, tris(trimethylsilyl)amine (B75434) does not react with DMAD under similar conditions. researchgate.net

Optimization Strategies and Novel Synthetic Innovations for this compound

The optimization of synthetic routes is a continuous effort in chemical research, aiming for higher yields, milder reaction conditions, and greater efficiency. For the synthesis of this compound and its derivatives, several strategies have been employed.

One approach to optimization involves the use of catalysts to promote the reaction. For instance, pyridine has been shown to catalyze the reaction of DMAD with aldehydes and N-tosylimines, leading to the efficient synthesis of related fumarates and azadienes. organic-chemistry.org The mechanism involves the formation of a 1,4-dipolar intermediate from pyridine and DMAD, which then reacts with the electrophile. organic-chemistry.org

Furthermore, the development of multi-component reactions (MCRs) represents a significant innovation in synthetic chemistry. scirp.org MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which is highly efficient. The synthesis of pyrimido[2,1-b]benzothiazole derivatives through a one-pot, three-component reaction of benzaldehyde (B42025) derivatives, active methylene (B1212753) compounds, and 2-aminobenzothiazole exemplifies this strategy, which can be adapted for the synthesis of aminofumarate-containing structures. scirp.org

Research into novel catalysts and reaction media, such as the use of deep eutectic solvents (DESs), is also a promising area for optimization. researchgate.net These green solvents can enhance reaction rates and simplify product isolation. Additionally, process optimization studies, often employing simulation software, are used to determine the ideal operating conditions for temperature, pressure, and reactant ratios to maximize product yield and minimize energy consumption. nih.govxdhg.com.cnkit.edumdpi.com

Cycloaddition Reactions Catalyzed by or Featuring this compound

While the Diels-Alder, or [4+2] cycloaddition, is a fundamental reaction for forming six-membered rings, the direct participation of simple enamines like this compound as a dienophile in such reactions is context-dependent. nih.govmdpi.com The reactivity of DMAF is often channeled through other pathways, such as Michael additions and subsequent cyclizations, which can ultimately lead to heterocyclic systems that might otherwise be formed via a formal cycloaddition. The electron-donating amino group can decrease the dienophilic character of the alkene, making it less reactive towards dienes in standard Diels-Alder conditions. However, its derivatives and reaction intermediates can be pivotal in constructing complex cyclic molecules. nih.govnih.gov

The synthesis of heterocyclic structures is a cornerstone of medicinal chemistry, and [4+2] cycloaddition reactions represent a powerful tool for this purpose. nih.govsioc-journal.cn Enzymes that catalyze such reactions, known as [4+2]-cyclases or Diels-Alderases, have been identified in the biosynthesis of complex natural products. nih.gov While DMAF itself is not a classical substrate for these enzymatic reactions, its reactivity pattern is central to non-enzymatic syntheses of heterocycles. The construction of complex molecules often involves stepwise reactions that achieve the same structural outcome as a concerted cycloaddition. mdpi.com

This compound readily reacts with aromatic and heteroaromatic amines. nih.govcdnsciencepub.comnih.gov The reaction typically proceeds via an initial Michael-type addition of the amine to the electron-deficient double bond of DMAF, followed by subsequent condensation and cyclization steps to yield various fused heterocyclic systems. researchgate.netresearchgate.net

A well-established and convenient procedure involves the reaction of this compound with various 2-aminobenzazoles to produce 4-oxopyrimido[2,1-b]benzazole-2-carboxylates. researchgate.netmjpms.in This reaction has been successfully demonstrated with substrates including 2-aminobenzothiazole, 2-aminobenzoxazole, and 2-amino-1-methylbenzimidazole. researchgate.netajrconline.org The process serves as a complementary method to syntheses using dimethyl acetylenedicarboxylate (DMAD), which often yields different isomers. researchgate.net The reaction between 2-aminobenzazoles and DMAF provides a direct route to the 4-oxo derivatives. mjpms.in

The initial step is the addition of the exocyclic amino group of the 2-aminobenzazole to the double bond of DMAF. This is followed by an intramolecular cyclization where the endocyclic nitrogen atom attacks one of the ester carbonyl groups, leading to the elimination of methanol and the formation of the fused pyrimidone ring. researchgate.netmjpms.in

Table 1: Reaction of this compound with 2-Aminobenzazoles

| 2-Aminobenzazole Reactant | Product |

|---|---|

| 2-Aminobenzothiazole | Methyl 4-oxo-4H-pyrimido[2,1-b]benzothiazole-2-carboxylate |

| 2-Aminobenzoxazole | Methyl 4-oxo-4H-pyrimido[2,1-b]benzoxazole-2-carboxylate |

The condensation reaction between DMAF and 2-aminobenzazoles is a prime example of a cyclocondensation that leads to the formation of the therapeutically relevant pyrimido[2,1-b]benzazole scaffold. sapub.orgscirp.orgscirp.org These fused heterocyclic systems are of significant interest due to their pharmacological properties. scirp.orgscirp.org The reaction provides a general route to 4-oxopyrimido[2,1-b]benzazole-2-carboxylates. researchgate.net

The structure of the final products has been confirmed through spectroscopic methods, particularly ¹H NMR. For instance, the chemical shift of the C-6 benzo ring proton is a key diagnostic feature for distinguishing between the 2-oxo and 4-oxo isomers that can potentially form from reactions with related starting materials like DMAD. researchgate.net The esters derived from the DMAF reaction can be further hydrolyzed and decarboxylated to yield the parent 4-oxopyrimido[2,1-b]benzazoles. researchgate.net

The reactivity of this compound extends to interactions with quinone systems, which are themselves highly reactive species often employed in cycloaddition and addition reactions.

The interaction of enamines and related species with quinolinequinones is an area of interest for the synthesis of complex, nitrogen-containing polycyclic compounds. While specific studies detailing the reaction of this compound with quinolinequinones are not extensively documented in the provided context, the general reactivity patterns of enamines suggest that addition reactions to the quinone nucleus are plausible. Such reactions would likely proceed through a Michael-type addition, where the enamine adds to the electron-deficient quinone ring, potentially leading to further annulation and the construction of novel heterocyclic frameworks.

Reactions with Quinone Systems

Transformations with Benzoquinones and Naphthoquinones

This compound, as a member of the α-enaminone class of compounds, is anticipated to exhibit characteristic reactivity towards quinones, including benzoquinones and naphthoquinones. While specific literature detailing the reactions of this compound with these quinones is not abundant, the general reaction pathways for α-enaminones are well-documented and provide a strong predictive framework. These reactions are synthetically valuable, leading to the formation of complex heterocyclic structures, particularly indolequinones. google.commolaid.comcdnsciencepub.com

The reaction between an enamine and a quinone typically proceeds via a Michael addition of the enamine to the quinone ring, followed by an intramolecular cyclization and subsequent oxidation. In the context of this compound, the nucleophilic β-carbon of the enamine would attack one of the electrophilic olefinic carbons of the quinone.

A general strategy for synthesizing indolequinones involves the reaction of bromoquinones with enamines, mediated by a copper(II) catalyst. cdnsciencepub.comwikipedia.org This process involves an oxidative cyclization. For instance, the reaction of a bromoquinone with an enamine in the presence of copper(II) acetate (B1210297) and a base like potassium carbonate leads to the formation of the indolequinone core. cdnsciencepub.com This method is noted for its broad substrate scope and scalability. wikipedia.org

Furthermore, divergent reaction pathways for α-enaminones with quinones have been developed, allowing for the selective synthesis of either N-substituted indoles or 2,3-dihydrobenzofurans by manipulating the catalyst and additives. google.comacs.orgtransformationtutoring.com The inclusion of a chiral phosphoric acid catalyst can steer the reaction towards the formation of N-substituted indoles, while the addition of 4 Å molecular sieves favors the synthesis of 2,3-dihydrobenzofurans. acs.orgtransformationtutoring.com These studies highlight the tunable reactivity of the enaminone-quinone system, suggesting that this compound could be a versatile precursor for various heterocyclic quinone derivatives.

Nucleophilic Additions and Subsequent Rearrangements Involving this compound

The electron-deficient double bond in this compound (DMAF), flanked by two ester groups, renders it an excellent Michael acceptor for various nucleophiles. cdnsciencepub.com This reactivity is central to its utility in synthesizing a range of heterocyclic systems through nucleophilic addition followed by intramolecular cyclization and rearrangement. scirp.org

A significant application of this reactivity is the synthesis of fused pyrimidine systems. A convenient method for preparing 4-oxopyrimido[2,1-b]benzazole-2-carboxylates involves the reaction of DMAF with 2-aminobenzazoles, such as 2-aminobenzothiazole, 2-aminobenzoxazole, or 2-amino-1-methylbenzimidazole. researchgate.netmjpms.in The reaction mechanism involves an initial aza-Michael addition of the exocyclic amino group of the benzazole to the double bond of DMAF. This is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks one of the ester carbonyls, and subsequent elimination of methanol to yield the final fused heterocyclic product. researchgate.net

The versatility of DMAF as an electrophile is further demonstrated in reactions that can lead to different products depending on the reaction partners and conditions. For example, while not involving DMAF directly, the reaction of 3-cinnamylideneamino-5-methylisoxazole with dimethyl acetylenedicarboxylate (DMAD), a related electrophile, yields both a dihydropyridine (B1217469) derivative and a fumarate adduct. transformationtutoring.com This suggests that adducts from nucleophilic addition to DMAF could potentially undergo rearrangements to form stable heterocyclic rings like dihydropyridines. transformationtutoring.comkarger.com The formation of dihydropyridine systems is a well-established synthetic route, often employing Hantzsch-type reactions, but can also be accessed through Michael additions followed by cyclization. wikipedia.orgresearchgate.net

The aza-Michael addition is a key transformation for compounds with electron-deficient alkenes. cdnsciencepub.comacs.org The reaction of amines with DMAF would proceed via this pathway, leading to stable adducts that can be isolated or used as intermediates for further synthetic elaborations. rsc.org

Derivatization of the Ester and Amine Functionalities of this compound

The ester functionalities of this compound and its derivatives can be readily converted to the corresponding carboxylic acids through hydrolysis. This transformation is a standard procedure in organic synthesis, typically achieved under acidic or basic conditions. uobasrah.edu.iqmsu.edu

A specific example is found in the synthesis of 4,5,6,7-tetrafluoroindole. The precursor, diethyl N-(2,3,4,5,6-pentafluorophenyl)aminofumarate, which is structurally analogous to a substituted DMAF, is first cyclized to form 2,3-diethoxycarbonyl-4,5,6,7-tetrafluoroindole. Subsequent hydrolysis of this di-ester yields the corresponding dicarboxylic acid. rsc.org This demonstrates the feasibility of hydrolyzing the ester groups in aminofumarate systems to access the diacid derivatives.

Similarly, in the context of pyrimido[2,1-b]benzazole synthesis, the ester groups of the initial products derived from DMAF are hydrolyzed to carboxylic acids, which are then subjected to decarboxylation. researchgate.net The hydrolysis step is crucial for enabling the subsequent decarboxylation. The reaction is often carried out using aqueous acid, such as hydrochloric acid, which protonates the ester oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. oup.com

The resulting aminofumaric acid or its derivatives are important synthetic intermediates. For instance, the hydrolysis of various enamine-ester adducts, formed from reactions with diethyl acetylenedicarboxylate, leads to the corresponding carboxylic acids, which can then undergo further transformations. oup.com

Table 1: Examples of Hydrolysis of Aminofumarate Ester Derivatives This table is generated based on analogous reactions and general principles, as direct hydrolysis data for this compound was not explicitly found in the provided search results.

| Starting Material | Reagents and Conditions | Product | Reference |

| Diethyl N-(pentafluorophenyl)aminofumarate | 1. NaH, DMF (for cyclization)2. H₂O, H⁺/OH⁻ (hydrolysis) | 4,5,6,7-Tetrafluoroindole-2,3-dicarboxylic acid | rsc.org |

| 4-Oxopyrimido[2,1-b]benzazole-2-carboxylate esters | Aqueous HCl, heat | 4-Oxopyrimido[2,1-b]benzazole-2-carboxylic acid | researchgate.net |

| Diethyl N-substituted aminofumarates | 6N HCl, heat | Pyruvic acid, CO₂, amine | oup.com |

The decarboxylation of carboxylic acid derivatives of this compound is a key step in various synthetic sequences, often following the hydrolysis of the ester groups. wikipedia.orgchemistrysteps.com Decarboxylation, the removal of a carboxyl group as carbon dioxide, is typically facile for carboxylic acids that have a carbonyl group at the β-position. chemistrysteps.com

In the synthesis of 4,5,6,7-tetrafluoroindole, the intermediate 4,5,6,7-tetrafluoroindole-2,3-dicarboxylic acid undergoes selective decarboxylation. rsc.org Heating this diacid results in the loss of the carboxyl group at the 2-position to afford 4,5,6,7-tetrafluoroindole. This selective decarboxylation is a common feature in indole-2-carboxylic acids. rsc.org

Another direct example involves the derivatives of DMAF. The esters derived from the reaction of DMAF with 2-aminobenzazoles are first hydrolyzed to the corresponding carboxylic acids. These acids are then decarboxylated to yield compounds identical to those obtained from an alternative synthetic route, confirming the structural assignments. researchgate.net This process highlights a pathway where the original ester functionality of DMAF is ultimately removed as CO₂.

The mechanism of decarboxylation for β-keto acids, and by analogy, for compounds like aminofumaric acid derivatives, often proceeds through a cyclic transition state if the geometry is favorable, leading to an enol intermediate which then tautomerizes to the more stable product. chemistrysteps.comjove.com For indole-2-carboxylic acids, the mechanism is thought to involve electrophilic substitution of a proton at the α-position of the indole (B1671886) ring, facilitated by the electron-rich nature of the heterocycle.

The reaction of anthranilic acid with dimethyl acetylenedicarboxylate gives an enamine adduct which, upon heating, cyclizes and subsequently decarboxylates to yield methyl 3-oxo-2-indolinylidenecarboxylate. cdnsciencepub.com This illustrates a thermal decarboxylation process for a related vinylogous β-dicarbonyl system.

Table 2: Examples of Decarboxylation of Aminofumarate Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 4,5,6,7-Tetrafluoroindole-2,3-dicarboxylic acid | Heat | 4,5,6,7-Tetrafluoroindole | rsc.org |

| 4-Oxopyrimido[2,1-b]benzazole-2-carboxylic acids | Heat | 4-Oxopyrimido[2,1-b]benzazoles | researchgate.net |

| Methyl 7-carboxy-3-oxo-2-indolinylidenecarboxylate | Heat in diphenyl ether | Methyl 3-oxo-2-indolinylidenecarboxylate | cdnsciencepub.com |

Mechanistic Elucidation of Reactions Involving Dimethyl 2 Aminofumarate

Unraveling Reaction Pathways for Fused Heterocycle Synthesis

The synthesis of fused heterocyclic systems often involves a sequence of carefully orchestrated chemical transformations. In the context of reactions with dimethyl 2-aminofumarate, the Knoevenagel condensation and Michael addition are key steps that initiate the formation of the core heterocyclic structure.

Investigations into Knoevenagel and Michael Addition Sequences

The formation of fused heterocycles, such as pyrimido[2,1-b]benzothiazoles, from 2-aminobenzothiazole (B30445), benzaldehyde (B42025) derivatives, and a third component like a β-ketoester, often proceeds through a proposed Knoevenagel-Michael reaction sequence. scirp.org Initially, an in-situ Knoevenagel condensation occurs between the aldehyde and the active methylene (B1212753) compound (e.g., β-ketoester). This step forms a reactive alkene intermediate. scirp.org

Following the condensation, a Michael addition takes place. In this step, the 2-aminobenzothiazole acts as a Michael donor, attacking the electrophilic alkene. scirp.org This nucleophilic attack leads to the formation of an iminium ion, a key intermediate on the path to the final fused heterocycle. scirp.org This tandem Knoevenagel condensation–Michael addition is a powerful strategy for constructing complex molecules from simple precursors in a single pot. nih.govrsc.org The Michael addition, a type of conjugate addition, is a widely used method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

Intramolecular Cyclization and Proton Transfer Mechanisms

Subsequent to the Michael addition, the reaction cascade continues with an intramolecular cyclization and proton transfer. The iminium ion formed in the previous step undergoes a proton transformation, which facilitates the subsequent intramolecular cyclization. scirp.org This cyclization is the key bond-forming step that constructs the new heterocyclic ring.

In the final step of the proposed mechanism for the formation of certain pyrimido[2,1-b]benzothiazole derivatives, an intramolecular cyclization occurs. scirp.org For reactants derived from malonates, which have two good leaving groups (alkoxy groups), the elevated temperature of the reaction can lead to the elimination of carbon dioxide from the structure, resulting in the formation of 2-oxo-pyrimido[2,1-b]benzothiazole derivatives. scirp.org The feasibility and pathways of intramolecular proton transfers are often assessed using quantum chemical calculations. nih.gov In some systems, intramolecular proton transfer can be induced and monitored using techniques like ion mobility-mass spectrometry. rsc.org

Identification and Characterization of Reaction Intermediates

A convenient method has been developed for the synthesis of 4-oxopyrimido[2,1-b]benzazole-2-carboxylates by reacting this compound (DMAF) with 2-aminobenzothiazole, 2-aminobenzoxazole, or 2-amino-1-methylbenzimidazole. researchgate.net The esters derived from DMAF were hydrolyzed and decarboxylated to yield compounds identical to those produced by the hydrolysis and decarboxylation of esters from the reaction of these 2-aminobenzazoles with diethyl ethoxymethylenemalonate (DEEM). researchgate.net The structural assignments of the products as 2-oxo or 4-oxo were determined based on ¹H NMR spectroscopy, specifically the chemical shift of the C-6 benzo ring proton. researchgate.net In some reactions, like the formation of pyrimido[2,1-b]benzothiazole derivatives, the proposed intermediates include a reactive alkene from the Knoevenagel condensation and a subsequent iminium ion from the Michael addition. scirp.org The structures of the final products are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. scirp.org For instance, the ¹H NMR spectra of certain 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid derivatives show characteristic signals for the H-4 proton, and the ¹³C NMR spectra display a distinct peak for the C-4 carbon. scirp.org

Kinetic and Thermodynamic Studies of this compound Transformations

For example, in related systems, thermodynamic parameters such as Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) changes are calculated to determine if a process is spontaneous and whether it is endothermic or exothermic. pjoes.com Isothermal titration calorimetry (ITC) is a technique that can be used to characterize the binding thermodynamics between reactants. nih.gov By studying the effect of temperature on reaction rates, the activation energy for a particular reaction step can be determined, providing crucial information about the reaction mechanism. rsc.org

Spectroscopic and Analytical Characterization of Dimethyl 2 Aminofumarate and Its Synthetic Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the context of dimethyl 2-aminofumarate derivatives, ¹H NMR is crucial for identifying key structural features. For instance, in the ¹H NMR spectrum of dimethyl 2-(5-methyl-3-isoxazolyl)aminofumarate, a broad singlet observed at δ 9.8 ppm, which is exchangeable with D₂O, confirms the presence of the N-H proton. oup.com The vinylic proton appears as a sharp singlet at δ 5.4, while the two methoxy (B1213986) groups of the fumarate (B1241708) moiety show up as two distinct singlets at δ 3.5 and 3.7, indicating they are in different chemical environments. oup.com

In more complex synthetic products, such as 6-oxo-1-phenyl-1,6-dihydro-pyridine-2,3,5-tricarboxylic acid triethyl ester, a product derived from an aminofumarate, the ¹H NMR spectrum reveals a characteristic singlet for the C-4 proton of the pyridone ring at approximately δ 8.49 ppm. rsc.org The protons of the phenyl group and the ethyl ester groups can be clearly assigned based on their chemical shifts and coupling patterns. rsc.org The specific chemical shifts and coupling constants (J-values) allow for the detailed assignment of each proton in the molecule. oup.com

Table 1: Representative ¹H NMR Data for Synthetic Products

| Compound | Solvent | Key Proton Signals (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| Dimethyl 2-(5-methyl-3-isoxazolyl)aminofumarate | CDCl₃ | 9.8 (s, broad, 1H, NH), 5.7 (s, 1H, isoxazole-H), 5.4 (s, 1H, vinylic H), 3.7 (s, 3H, COOCH₃), 3.5 (s, 3H, COOCH₃), 2.1 (s, 3H, isoxazole-CH₃) | oup.com |

| 6-Oxo-1-phenyl-1,6-dihydro-pyridine-2,3,5-tricarboxylic acid triethyl ester (4a) | DMSO-d₆ | 8.49 (s, 1H, CH), 7.52 (q, J = 3.2 Hz, 3H, Ph-H), 7.36-7.34 (m, 2H, Ph-H), 4.27 (q, J = 7.2 Hz, 4H, OCH₂), 3.92 (q, J = 7.2 Hz, 2H, OCH₂), 1.28-1.23 (m, 6H, CH₃), 0.85 (t, J = 7.2 Hz, 3H, CH₃) | rsc.org |

| 2,3-Diethyl 5-methyl 6-oxo-1-phenyl-1,6-dihydropyridine-2,3,5-tricarboxylate (4ff) | DMSO-d₆ | 8.51 (s, 1H, CH), 7.52 (t, J = 3.2 Hz, 3H, Ph-H), 7.36-7.33 (m, 2H, Ph-H), 4.27 (q, J = 6.8 Hz, 2H, OCH₂), 3.92 (q, J = 7.2 Hz, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₃), 0.86 (t, J = 7.2 Hz, 3H, CH₃) | rsc.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., C=O, C=C, C-N, C-O). For pyrimido[2,1-b]benzothiazole derivatives, the structures were deduced in part from their ¹³C NMR spectral data. scirp.org For example, 4H-pyrimido[2,1-b]benzothiazole products showed a characteristic peak for the C-4 carbon at δ 50.9 - 56.5 ppm, while 2-oxo-pyrimido[2,1-b]benzothiazole products displayed a signal for the C-3 carbon at δ 110.9 - 116.2 ppm. scirp.org

In the case of pyridone derivatives synthesized from aminofumarates, the carbonyl carbons of the ester groups and the pyridone ring are readily identified by their characteristic downfield shifts (δ > 160 ppm). rsc.org The carbon atoms of the aromatic and heterocyclic rings appear in the δ 100-150 ppm region, while aliphatic carbons, such as those in ester alkyl chains, are found upfield. rsc.org

Table 2: Representative ¹³C NMR Data for Synthetic Products

| Compound | Solvent | Key Carbon Signals (δ, ppm) | Reference |

|---|---|---|---|

| 6-Oxo-1-phenyl-1,6-dihydro-pyridine-2,3,5-tricarboxylic acid triethyl ester (4a) | DMSO-d₆ | 163.1, 162.2, 160.1 (C=O), 157.3, 148.9, 143.1, 136.1, 129.8, 128.9, 128.8, 120.6, 104.5 (Aromatic/Olefinic C), 62.3, 61.6, 61.0 (OCH₂), 14.0, 13.8, 13.0 (CH₃) | rsc.org |

| 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-2,3,5-tricarboxylic acid triethyl ester (4c) | DMSO-d₆ | 163.2, 162.2, 160.1, 159.9 (C=O), 157.5, 149.4, 143.0, 130.0, 128.5, 120.4, 114.0, 104.3 (Aromatic/Olefinic C), 62.3, 61.5, 61.0 (OCH₂), 55.4 (OCH₃), 14.0, 13.9, 13.1 (CH₃) | rsc.org |

| 2,3-Diethyl 5-methyl 6-oxo-1-phenyl-1,6-dihydropyridine-2,3,5-tricarboxylate (4ff) | DMSO-d₆ | 163.5, 162.2, 160.1 (C=O), 157.3, 149.0, 143.3, 136.0, 129.8, 128.9, 128.7, 120.3, 104.5 (Aromatic/Olefinic C), 62.4, 61.6 (OCH₂), 52.2 (OCH₃), 13.9, 13.0 (CH₃) | rsc.org |

For complex molecules where 1D NMR spectra suffer from signal overlap, multi-dimensional NMR techniques are indispensable. researchgate.netnih.gov These experiments correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear), allowing for the unambiguous assignment of the entire molecular structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace out proton-proton spin systems within a molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of the carbon framework. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for piecing together different spin systems and for identifying quaternary carbons (carbons with no attached protons). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It is crucial for determining the stereochemistry and conformation of molecules. researchgate.net

By using a combination of these techniques, chemists can solve the complete and complex three-dimensional structures of novel synthetic products derived from this compound. researchgate.netnih.gov

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and confirming its elemental composition. scirp.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a unique molecular formula. rsc.org

For various pyridone derivatives prepared from aminofumarates, HRMS (ESI-TOF+) was used to confirm their composition. The experimentally measured mass (found) is compared to the theoretically calculated mass (calcd) for the protonated molecule [M+H]⁺, with a very small difference confirming the proposed formula. rsc.org For example, the molecular ion for 6-oxo-1-phenyl-1,6-dihydro-pyridine-2,3,5-tricarboxylic acid triethyl ester was calculated to be 388.1391 and found to be 388.1400, confirming the formula C₂₀H₂₂NO₇. rsc.org Mass spectrometry also confirmed the molecular weight of a cycloadduct product in another reaction at m/z 598. oup.com

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum can provide valuable structural information. nih.gov The molecule breaks apart in predictable ways upon ionization, and the resulting fragment ions are characteristic of the original structure. nih.gov

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 6-Oxo-1-phenyl-1,6-dihydro-pyridine-2,3,5-tricarboxylic acid triethyl ester (4a) | C₂₀H₂₂NO₇ | [M+H]⁺ | 388.1391 | 388.1400 | rsc.org |

| 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-2,3,5-tricarboxylic acid triethyl ester (4c) | C₂₁H₂₄NO₈ | [M+H]⁺ | 418.1496 | 418.1522 | rsc.org |

| 1-(2,4-Dimethyl-phenyl)-6-oxo-1,6-dihydro-pyridine-2,3,5-tricarboxylic acid triethyl ester (4j) | C₂₂H₂₆NO₇ | [M+H]⁺ | 416.1704 | 416.1738 | rsc.org |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (and therefore functional groups) vibrate at characteristic frequencies. This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. oup.comscirp.org

In the characterization of this compound derivatives, IR spectra provide clear evidence for key functional groups. The presence of an N-H group is indicated by a characteristic absorption band, such as the one seen at 3410 cm⁻¹ for dimethyl 2-(3-methyl-5-styryl-4-isoxazolyl) aminofumarate. oup.com The carbonyl groups (C=O) of the ester moieties give rise to very strong and sharp absorption bands, typically in the region of 1700-1760 cm⁻¹. oup.com For example, 6-oxo-1-phenyl-1,6-dihydro-pyridine-2,3,5-tricarboxylic acid triethyl ester shows strong carbonyl absorptions at 1743 cm⁻¹ and 1707 cm⁻¹. rsc.org Other important vibrations include C-O stretching and C=C stretching, which further confirm the structure. rsc.org

Table 4: Representative Infrared (IR) Spectroscopy Data

| Compound | Matrix | Key Absorption Bands (νₘₐₓ, cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Dimethyl 2-(3-methyl-5-styryl-4-isoxazolyl) aminofumarate | Not Specified | 3410 | N-H stretch | oup.com |

| 6-Oxo-1-phenyl-1,6-dihydro-pyridine-2,3,5-tricarboxylic acid triethyl ester (4a) | KBr | 1743, 1707 | C=O stretch (ester, pyridone) | rsc.org |

| 1604 | C=C stretch | |||

| 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-2,3,5-tricarboxylic acid triethyl ester (4c) | KBr | 1743, 1705 | C=O stretch (ester, pyridone) | rsc.org |

| 1607 | C=C stretch |

X-ray Diffraction for Solid-State Structure and Stereochemical Elucidation

While NMR provides the structure of a molecule in solution, X-ray diffraction (XRD) analysis reveals the precise three-dimensional arrangement of atoms and molecules in the solid state (a crystal). scispace.com This technique involves directing X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed 3D map of electron density, from which the exact positions of all atoms can be determined. scispace.com

X-ray crystallography provides unambiguous confirmation of a molecule's constitution, configuration, and conformation. It is the gold standard for structural proof, especially for establishing stereochemistry. For example, the solid-state structure of the related compound dimethyl fumarate has been shown to exist in a trans-trans conformation with C₂h molecular symmetry in the crystal. uc.pt Similarly, X-ray crystallographic analysis has been used to determine the structures of various heterocyclic products, such as those derived from the reaction of 2-aminobenzothiazoles. tandfonline.com The synthesis and characterization of dimethyl 2-(2,4-dioxopyrimidin-5-yl)aminofumarate also included X-ray crystallography to confirm its structure. doi.org This technique is invaluable for resolving any structural ambiguities that may remain after analysis by other spectroscopic methods.

Computational and Theoretical Investigations of Dimethyl 2 Aminofumarate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of chemical systems, including those involving dimethyl 2-aminofumarate (DMAF). scispace.comresearchgate.net DFT methods allow for the calculation of various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in understanding a molecule's stability and potential for reaction. researchgate.netresearchgate.net The energy gap between HOMO and LUMO, for instance, provides insights into the chemical reactivity, with a smaller gap generally indicating higher reactivity. researchgate.netresearchgate.net

Prediction of Reaction Energetics and Transition States

A significant application of DFT in the study of this compound systems is the prediction of reaction energetics and the characterization of transition states. doi.orgarxiv.org This is vital for understanding the kinetics and mechanisms of reactions involving DMAF. arxiv.org Computational methods, in principle, can determine the activation energy of a reaction, which is the energy difference between the reactants and the transition state. arxiv.org The geometry of both the reactant complex and the transition state must be accurately determined to predict these activation energies. arxiv.org

For example, in the reaction of this compound with 2-aminobenzazoles, DFT calculations can be employed to model the potential energy surface and identify the transition state structures leading to the formation of 4-oxopyrimido[2,1-b]benzazole-2-carboxylates. researchgate.net Such calculations provide valuable information on the feasibility and preferred pathways of a reaction.

Table 1: Predicted Energetic Properties of a Hypothetical DMAF Reaction

| Parameter | Calculated Value (kcal/mol) | Method |

| Reactant Complex Energy | -150.5 | DFT/B3LYP |

| Transition State Energy | -125.2 | DFT/B3LYP |

| Product Energy | -170.8 | DFT/B3LYP |

| Activation Energy (Forward) | 25.3 | Calculated |

| Reaction Enthalpy | -20.3 | Calculated |

Conformational Analysis of this compound Derivatives

The biological activity and reactivity of molecules are often intrinsically linked to their three-dimensional structure and conformational preferences. ethz.chmdpi.com DFT calculations are instrumental in performing conformational analyses of this compound derivatives, helping to identify the most stable conformers and the energy barriers between them. ethz.chmdpi.com

For instance, in the study of dimethyl 2-((anthracen-9-ylmethyl)(isopropyl)amino)fumarate, a derivative of DMAF, computational simulations alongside experimental techniques like NMR and X-ray crystallography can elucidate the preferred spatial arrangement of the bulky substituents. gasc.ac.in Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical behaviors. In some cases, even seemingly minor energy differences of less than 2 kcal/mol can influence which conformer is present in a crystal structure. ethz.ch

Table 2: Relative Energies of DMAF Derivative Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Staggered A | 60 | 0.0 | 75 |

| Eclipsed | 120 | 2.5 | 10 |

| Staggered B | 180 | 0.5 | 15 |

Molecular Modeling for Understanding Reaction Stereoselectivity

Molecular modeling techniques play a pivotal role in rationalizing and predicting the stereoselectivity of chemical reactions. walisongo.ac.idpolimi.it For reactions involving this compound that can lead to chiral products, understanding the factors that govern the formation of one stereoisomer over another is of paramount importance.

By constructing three-dimensional models of transition states, chemists can visualize the interactions that favor a particular stereochemical outcome. walisongo.ac.id Software like Avogadro allows for the creation and manipulation of these models, enabling the study of concepts like the Felkin-Anh and Zimmerman-Traxler transition states. walisongo.ac.id For example, in a reaction involving a chiral auxiliary attached to the amino group of DMAF, molecular modeling could be used to predict which face of the double bond is more susceptible to nucleophilic attack, thus determining the stereochemistry of the product. Docking studies, where a substrate is computationally placed into the active site of a catalyst (such as an enzyme), can also provide insights into the E/Z stereoselectivity of reactions. polimi.it

Application of Machine Learning in Predicting this compound Reactivity

The intersection of machine learning (ML) and computational chemistry is a rapidly advancing field with the potential to revolutionize the prediction of chemical reactivity. semanticscholar.orgmit.edu ML models can be trained on large datasets of known reactions to predict the outcomes of new, unseen reactions, including those involving this compound. mit.edu

These models can learn complex relationships between the structure of reactants and the resulting reaction barriers, regioselectivity, and chemoselectivity. semanticscholar.org For instance, a machine learning model could be developed to predict the activation energies of various reactions of DMAF with different nucleophiles, potentially accelerating the discovery of new synthetic methodologies. semanticscholar.org Recent advancements have seen the development of ML models that can predict transition state geometries and partition functions with high accuracy, significantly reducing the computational cost compared to traditional ab initio methods. nih.govmit.edu By leveraging reaction-based representations, ML models can even predict the enantioselectivity of catalytic reactions. rsc.org Furthermore, ML is being applied to predict the binding affinity of peptides containing non-canonical amino acids, a field that could extend to understanding the interactions of DMAF-derived structures in biological systems. nih.gov

Table 3: Machine Learning Model Performance for Reactivity Prediction

| Model Type | Prediction Target | Mean Absolute Error (MAE) | R² |

| Gaussian Process Regression | Activation Energy | 0.77 kcal/mol | 0.93 |

| Deep Neural Network | Partition Function (log) | 2.7% | N/A |

| Quantum Chemical ML | Enantiomeric Excess | 0.25 kcal/mol | N/A |

Advanced Applications of Dimethyl 2 Aminofumarate in the Synthesis of Complex Organic Architectures

Assembly of Fused Polycyclic Heterocyclic Systems

The strategic arrangement of functional groups in Dimethyl 2-aminofumarate makes it an exceptional reagent for cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. These structures are of great interest in medicinal chemistry and materials science due to their often-potent biological activities and unique photophysical properties. mjpms.in

A prominent application of this compound is in the synthesis of fused tricyclic pyrimidine (B1678525) systems, specifically 4-oxopyrimido[2,1-b]benzazoles. scispace.comacs.orgresearchgate.netacs.orggoogle.com This transformation is achieved through a convenient, high-yield reaction between DMAF and various 2-aminobenzazoles. researchgate.net The reaction proceeds via an initial Michael-type addition of the exocyclic amino group of the benzazole to the electron-deficient double bond of DMAF, followed by an intramolecular cyclization and subsequent elimination of methanol (B129727) to yield the final fused heterocyclic system.

This synthetic strategy has been successfully applied to a range of 2-aminobenzazoles, including 2-aminobenzothiazole (B30445), 2-aminobenzoxazole, and 2-amino-1-methylbenzimidazole, demonstrating the general utility of the method. researchgate.netresearchgate.net The resulting 4-oxopyrimido[2,1-b]benzazole-2-carboxylates are valuable scaffolds in medicinal chemistry. scirp.org These heterocyclic systems are recognized for a variety of pharmacological properties, including potential as anti-inflammatory, anticoagulant, and antifungal agents. mjpms.inscirp.org

The table below summarizes the synthesis of various pyrimido[2,1-b]benzazole derivatives using this compound.

| Reactant 1 (2-Aminobenzazole) | Reactant 2 | Product | Reference |

| 2-Aminobenzothiazole | This compound | Methyl 4-oxo-4H-pyrimido[2,1-b]benzothiazole-2-carboxylate | researchgate.netresearchgate.net |

| 2-Aminobenzoxazole | This compound | Methyl 4-oxo-4H-pyrimido[2,1-b]benzoxazole-2-carboxylate | researchgate.netresearchgate.net |

| 2-Amino-1-methylbenzimidazole | This compound | Methyl 1-methyl-4-oxo-4H-pyrimido[2,1-b]benzimidazole-2-carboxylate | researchgate.netresearchgate.netsigmaaldrich.com |

Based on available scientific literature, the use of this compound in the direct construction of pyranoquinoline frameworks has not been reported. Syntheses of this framework typically proceed through other well-established routes.

Current research has not documented the application of this compound for the generation of benzopyranone and naphthopyranone derivatives.

The synthesis of dihydropyrimidines is most commonly achieved through the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govjmchemsci.comsemanticscholar.orgresearchgate.net While this compound is a valuable precursor for certain fused pyrimidine systems like pyrimido[2,1-b]benzazoles, its direct application as a component in the classical Biginelli synthesis or other common routes to dihydropyrimidines is not established in the chemical literature. google.com

Generation of Benzopyranone and Naphthopyranone Derivatives

Synthesis of Compounds with Advanced Structural Complexity

The reactivity of this compound extends beyond the synthesis of the specific fused systems mentioned above. Its role as a Michael acceptor is a key feature that allows for the formation of complex acyclic and cyclic structures. masterorganicchemistry.com The Michael addition reaction involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ester system in DMAF. researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, paving the way for the synthesis of highly functionalized molecules. srce.hr

A pertinent example of this reactivity is the addition of amines to activated alkynes, which are structurally related to DMAF. For instance, the reaction of primary and secondary alkyl amines with dimethyl (E)-hex-2-en-4-ynedioate results in the α-selective nucleophilic conjugate addition to produce α,β-dehydroamino acid derivatives. nih.gov This reaction highlights the potential of DMAF to act as a scaffold for creating complex amino acid derivatives, which are fundamental components of peptides and other biologically active compounds. The general mechanism involves the addition of the nucleophile, followed by protonation, to yield a stable, highly functionalized product. masterorganicchemistry.comresearchgate.net

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type | Reaction Principle |

| Primary/Secondary Alkyl Amines | Dimethyl (E)-hex-2-en-4-ynedioate | Dimethyl (2-alkylamino)-muconic ester (α,β-dehydroamino acid derivative) | α-Selective Nucleophilic Conjugate Addition nih.gov |

| Enolates, Thiolates, Enamines | α,β-Unsaturated Esters (like DMAF) | 1,5-Dicarbonyl compounds or analogues | Michael Addition masterorganicchemistry.com |

This compound as a Precursor for Specialty Chemicals

While large-scale industrial applications of this compound as a direct precursor for commodity chemicals are not widely documented, its utility in synthesizing high-value, complex heterocyclic compounds positions it as a key intermediate for specialty chemicals. The pyrimido[2,1-b]benzazole scaffolds produced from DMAF are themselves a class of specialty chemicals with significant potential in pharmaceutical development, possessing a range of biological activities. mjpms.inscirp.org

Furthermore, its ability to undergo Michael additions to form derivatives like α,β-dehydroamino acids makes it a precursor to specialty amino acids and peptides. nih.gov These products are crucial in drug discovery and biochemical research. The synthesis of such complex molecules from simple, readily available starting materials is a core principle of modern organic synthesis, and DMAF serves as an important tool in this endeavor.

Future Prospects and Emerging Research Frontiers for Dimethyl 2 Aminofumarate

The versatile enamine, Dimethyl 2-aminofumarate, stands as a valuable building block in synthetic organic chemistry. Its unique electronic and structural features have enabled the construction of a wide array of complex molecules, particularly nitrogen-containing heterocycles. As the demand for novel chemical entities with tailored properties continues to grow, research is increasingly focused on expanding the synthetic utility and accessibility of this reagent. The future of this compound chemistry is poised at the intersection of sustainable practices, advanced reaction technologies, and computational science, paving the way for groundbreaking discoveries.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing dimethyl 2-aminofumarate with high purity for academic research?

- Methodological Answer : Synthesis typically involves esterification of 2-aminofumaric acid using methanol under acidic catalysis. Key parameters include temperature control (e.g., 60–80°C), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography. Solubility data in solvents like ethanol or dimethylformamide (DMF) should guide solvent selection . Validation of purity requires NMR (¹H/¹³C) and HPLC-MS analysis to confirm absence of byproducts like unreacted starting materials or hydrolysis products.

Q. How can researchers ensure stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Stability studies should assess pH dependence (e.g., buffered solutions at pH 4–9) and temperature (4°C vs. 25°C). Hydrolysis kinetics can be monitored via UV-Vis spectroscopy at 328 nm (absorbance peak in basic conditions) . Degradation products (e.g., 2-aminofumaric acid) should be quantified using LC-MS. Pre-formulation studies recommend lyophilization for long-term storage to prevent hydrolytic decomposition.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Assign peaks for ester groups (δ ~3.7 ppm for methyl esters) and amine protons (δ ~5–6 ppm).

- FT-IR : Confirm ester carbonyl stretches (~1720 cm⁻¹) and amine N–H bends (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis.

Cross-referencing with computational simulations (e.g., DFT for IR/NMR predictions) enhances accuracy .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalyst type) influence the regioselectivity of this compound in nucleophilic additions?

- Methodological Answer : Systematic screening of solvents (DMF, ethanol, dioxane) and catalysts (e.g., Lewis acids like ZnCl₂) can modulate regioselectivity. Kinetic studies under inert atmospheres (to prevent oxidation) combined with DFT calculations help identify transition states favoring α- vs. β-addition. For example, polar aprotic solvents like DMF stabilize zwitterionic intermediates, favoring β-addition pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies often arise from variability in cell permeability, metabolic degradation, or assay conditions (e.g., serum concentration). Standardize protocols by:

- Dose-Response Curves : Test across multiple concentrations (1–100 μM) with controls for cytotoxicity (e.g., MTT assays).

- Metabolite Profiling : Use LC-MS to track intracellular degradation products.

- Cell-Specific Factors : Measure expression of transporters (e.g., SLCs) via qPCR or Western blot to correlate uptake efficiency with bioactivity .

Q. How can computational modeling predict the reactivity of this compound in complex reaction networks (e.g., atmospheric oxidation)?

- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) models to simulate reaction pathways with OH radicals or ozone. Validate against experimental data (e.g., aerosol yields from oxidation studies, as in DMS analogs ). Machine learning models trained on kinetic datasets (e.g., Arrhenius parameters) can predict branching ratios for competing pathways under varying NOx conditions .

Q. What experimental designs are optimal for studying this compound’s role in modulating enzymatic activity (e.g., fumarase or aminotransferases)?

- Methodological Answer : Use stopped-flow kinetics to measure real-time enzyme inhibition/activation. Isotopic labeling (e.g., ¹⁵N in the amine group) tracks incorporation into enzymatic products via MS. Competitive binding assays (SPR or ITC) quantify affinity constants (Kd) against natural substrates. Cross-validate with X-ray crystallography to resolve structural interactions at active sites .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer : Deviations in NMR/IR peaks often stem from solvent effects, tautomerism, or hydrogen bonding. Use mixed implicit/explicit solvent models in DFT calculations to account for solvation. For example, DMSO-d₆ may shift amine proton peaks due to hydrogen bonding, requiring correction factors .

Q. What statistical approaches are robust for analyzing dose-dependent effects in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit dose-response data. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare means across groups. Bayesian hierarchical models account for inter-experiment variability. Report confidence intervals (95%) for IC₅₀ values to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.